1-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C₁₈H₁₆FN₃O₆ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Amide Formation: The reaction between 4-fluorobenzoyl chloride and 2-methoxy-5-nitroaniline yields the corresponding amide.
Cyclization: The amide undergoes cyclization to form the pyrrolidine ring.
Oxidation: The final step involves oxidation of the pyrrolidine ring to form the oxo group.
Industrial Production:: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the nitro group.
Substitution: Halogenation or other substitution reactions are possible at the phenyl ring.
Reduction: Reduction of the nitro group can yield an amino group.
Amide Formation: Use 4-fluorobenzoyl chloride and 2-methoxy-5-nitroaniline in a solvent like dichloromethane.
Cyclization: Cyclization typically occurs under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be employed.
Major Products:: The major product is the target compound itself, 1-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and potential as a building block for other compounds.
Industry: It could serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- 1-(2-fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea
- 1-(3-fluorophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Properties
Molecular Formula |
C18H16FN3O5 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O5/c1-27-16-7-6-14(22(25)26)9-15(16)20-18(24)11-8-17(23)21(10-11)13-4-2-12(19)3-5-13/h2-7,9,11H,8,10H2,1H3,(H,20,24) |
InChI Key |
KPBOHTIMHJXDPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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